molecular formula C18H14ClNO3 B14981931 N-(4-chlorophenyl)-7-methoxy-1-benzoxepine-4-carboxamide

N-(4-chlorophenyl)-7-methoxy-1-benzoxepine-4-carboxamide

Cat. No.: B14981931
M. Wt: 327.8 g/mol
InChI Key: QUWVAMLOXWGCFX-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-7-methoxy-1-benzoxepine-4-carboxamide is a synthetic organic compound that belongs to the class of benzoxepines This compound is characterized by the presence of a chlorophenyl group, a methoxy group, and a benzoxepine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-7-methoxy-1-benzoxepine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzoxepine Ring: The benzoxepine ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as a substituted phenol and an epoxide.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using a chlorinated aromatic compound.

    Methoxylation: The methoxy group is typically introduced through an O-methylation reaction using a methylating agent like dimethyl sulfate or methyl iodide.

    Carboxamide Formation: The final step involves the formation of the carboxamide group through an amidation reaction using an appropriate amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-7-methoxy-1-benzoxepine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Chlorinated aromatic compounds for nucleophilic substitution; electrophiles like alkyl halides for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoxepine derivatives.

Scientific Research Applications

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-7-methoxy-1-benzoxepine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or interact with receptors to alter cellular signaling.

Comparison with Similar Compounds

N-(4-chlorophenyl)-7-methoxy-1-benzoxepine-4-carboxamide can be compared with other similar compounds, such as:

    N-(4-chlorophenyl)-1,3,4-oxadiazole derivatives: These compounds also contain a chlorophenyl group and exhibit similar biological activities.

    Thiazole derivatives: Known for their diverse biological activities, including antimicrobial and anticancer properties.

    Benzanilides: Compounds with a benzene ring and an amide group, similar to the structure of this compound.

The uniqueness of this compound lies in its specific benzoxepine ring system, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C18H14ClNO3

Molecular Weight

327.8 g/mol

IUPAC Name

N-(4-chlorophenyl)-7-methoxy-1-benzoxepine-4-carboxamide

InChI

InChI=1S/C18H14ClNO3/c1-22-16-6-7-17-13(11-16)10-12(8-9-23-17)18(21)20-15-4-2-14(19)3-5-15/h2-11H,1H3,(H,20,21)

InChI Key

QUWVAMLOXWGCFX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)OC=CC(=C2)C(=O)NC3=CC=C(C=C3)Cl

Origin of Product

United States

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